BenchChemオンラインストアへようこそ!

JMX0281

Antiviral Selectivity Cytotoxicity Human Adenovirus

JMX0281 is a chemically defined, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue, classified within the salicylamide derivative series. It was rationally optimized from the anthelmintic drug niclosamide to function as a potent, small-molecule inhibitor of human adenovirus (HAdV) infection.

Molecular Formula C18H17Cl2N3O5
Molecular Weight 426.25
Cat. No. B1192957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMX0281
SynonymsJMX0281;  JMX-0281;  JMX 0281
Molecular FormulaC18H17Cl2N3O5
Molecular Weight426.25
Structural Identifiers
SMILESO=C(N[C@@H](C(C)C)C(NC1=CC=C([N+]([O-])=O)C=C1Cl)=O)C2=CC(Cl)=CC=C2O
InChIInChI=1S/C18H17Cl2N3O5/c1-9(2)16(22-17(25)12-7-10(19)3-6-15(12)24)18(26)21-14-5-4-11(23(27)28)8-13(14)20/h3-9,16,24H,1-2H3,(H,21,26)(H,22,25)/t16-/m0/s1
InChIKeyRIVKOLSIEKHGIO-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JMX0281: A Defined Salicylamide Derivative for Human Adenovirus (HAdV) Inhibition Studies


JMX0281 is a chemically defined, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue, classified within the salicylamide derivative series [1]. It was rationally optimized from the anthelmintic drug niclosamide to function as a potent, small-molecule inhibitor of human adenovirus (HAdV) infection [2]. The compound is characterized by its distinct L-valine linker modification, differentiating it from other high-potency analogs in the same series, and has been shown to target steps in the HAdV replicative cycle that occur after viral DNA replication [3].

Why the Salicylamide Class Cannot Be Interchanged: The Case for JMX0281's Specific Profile


Generic substitution within the salicylamide class fails due to divergent structure-activity relationships (SAR) that produce critically different antiviral mechanisms and safety margins. While the lead compound niclosamide inhibits HAdV with an IC50 of 0.6 µM but with a narrow selectivity index (SI) of 38.2, indicating high cytotoxicity [1], different chemical modifications yield analogs that target completely distinct stages of the viral life cycle—entry, DNA replication, or post-replication steps [2]. JMX0281, specifically, is distinguished by its action at a later, post-DNA replication stage, a mechanism not shared by other potent analogs like JMX0312, which may facilitate different research applications or combination therapy strategies [2]. This mechanistic targeting is coupled with a dramatically improved safety window (SI > 100) compared to niclosamide, a property that is not uniform across all in-class compounds [1].

Head-to-Head Evidence: Quantifying JMX0281's Advantages Over Key HAdV Inhibitor Comparators


Superior Selectivity Index (SI) Over the Lead Compound Niclosamide

JMX0281 demonstrates a fundamentally improved therapeutic window compared to the scaffold originator, niclosamide. While niclosamide inhibits HAdV with moderate potency but high cytotoxicity, JMX0281 achieves a selectivity index (SI = CC50/IC50) exceeding 100 [1]. This marks a significant gain over niclosamide's narrow safety profile (SI = 38.2), which is a major known limitation for its repurposing as an antiviral [1]. The improvement stems from both maintained nanomolar potency and substantially reduced cytotoxicity.

Antiviral Selectivity Cytotoxicity Human Adenovirus Niclosamide Comparison

Distinct Post-DNA Replication Mechanism of Action Differentiates JMX0281 from Entry-Inhibiting Analogs

Mechanistic time-of-addition and qPCR-based assays reveal that JMX0281 targets a stage after viral DNA replication, a profile that is distinct from other lead analogs in the same series [1]. Specifically, compound 13 (JMX0312) was found to exert its antiviral activity during the HAdV entry pathway, and compounds 14 and 60 target the DNA replication process itself. In contrast, JMX0281 did not show significant inhibition of viral entry or DNA replication in these assays, localizing its activity to later stages such as viral protein maturation, assembly, or release [1].

Mechanism of Action Viral Replication Cycle Time-of-Addition Assay JMX0312

Chemotype-Driven Potency and Cytotoxicity Profile vs. Closely Related Analog JMX0510-2

Within the series of three lead compounds identified with high activity against HAdV, the specific chemical modification of JMX0281 (a modified L-valine linker) yields a distinct antiviral/cytotoxicity balance compared to its close analog JMX0510-2 (compound 5). While the reported potency is comparable (IC50 = 0.45 µM for JMX0281 vs. 0.27 µM for JMX0510-2), both represent a marked reduction in cytotoxicity (CC50 values) compared to niclosamide (CC50 = 22.9 µM), leading to dramatically increased selectivity indexes [1]. The patent literature confirms this improvement is a class-level feature of the optimized series, with JMX0281 achieving an SI > 100 [2].

Structure-Activity Relationship Cytotoxicity JMX0510-2 L-valine Linker

A Defined Chemical Identity for a Specific Linker Modification: Enabling Structure-Based Procurement

JMX0281's differentiation is rooted in its precise chemical structure, featuring a modified L-valine linker, which is distinct from the 3'-fluoro-5´-trifluoromethyl substitution in JMX0312 and the 2´-chloro-5´-(1-methylcyclopentyl)amino substitution in JMX0510-2 [1]. This specific modification is the structural basis for its unique biological profile, including its post-DNA replication mechanism of action. This defined chemical identity enables precise chemical procurement and quality control, ensuring experimental reproducibility, as opposed to the ambiguity of sourcing generic 'salicylamide derivative' compounds.

Chemical Identity L-valine Linker Structural Differentiation Procurement Specification

Evidence-Based Application Scenarios for JMX0281 in Antiviral Research


Mechanistic Studies on Late-Stage HAdV Replication

JMX0281 is the preferred tool compound for dissecting post-DNA replication events in the HAdV life cycle. Its demonstrated lack of effect on viral entry and DNA replication, confirmed by qPCR assays and time-of-addition experiments, allows researchers to isolate and study downstream processes like viral protein maturation, capsid assembly, and egress [1]. Using JMX0281 instead of the entry-inhibiting analog JMX0312 or the DNA replication-targeting compounds 14/60 provides experimental specificity that cannot be achieved with those probes [1]. This makes it essential for labs building a complete panel of stage-specific HAdV inhibitors.

Validating Synergistic Combination Therapies with Entry Inhibitors

The distinct mechanism of action of JMX0281 provides a rational basis for designing and testing synergistic antiviral combinations. As hypothesized by the original investigators, a combination of JMX0281 with compound 16 (JMX0493) is predicted to significantly increase antiviral activity by hitting multiple stages of the virus life cycle simultaneously [1]. This makes JMX0281 a key reagent for labs focused on developing combination antiviral strategies against HAdV, where the use of non-mechanistically distinct compounds would be suboptimal.

Preclinical Efficacy Studies in Animal Models Requiring a High Safety Margin

For translational research moving into in vivo efficacy models, JMX0281's exceptionally high selectivity index (SI > 100) directly addresses the critical limitation of niclosamide, whose narrow therapeutic window (SI = 38.2) hampers animal studies [1]. This improved safety profile, combined with potent antiviral activity, positions JMX0281 as a superior lead candidate for proof-of-concept studies in immunocompromised mouse models of HAdV infection, where host toxicity is a major concern.

Chemical Biology Probe for Target Identification of the Post-Replication Complex

The specific activity of JMX0281 at a post-DNA replication stage makes it a prime candidate for chemical biology approaches to identify the viral or host factors involved in this late stage. It can be used in pull-down assays or resistance-mutation screens to elucidate its molecular target, a task for which entry or replication inhibitors like JMX0312 or compounds 14/60 would be unsuitable due to their different targets [1]. This application underscores its unique value for basic adenovirus research.

Quote Request

Request a Quote for JMX0281

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.